7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione
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Overview
Description
7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, hydrazinyl, methyl, and prop-2-enyl groups. The presence of these functional groups contributes to its reactivity and potential utility in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate purine derivatives with benzyl and hydrazinyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the purine core may interact with nucleic acids, affecting cellular processes such as DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
8-Hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione: Lacks the benzyl group, which may affect its reactivity and biological activity.
7-Benzyl-3-methyl-1-prop-2-enylpurine-2,6-dione: Lacks the hydrazinyl group, potentially altering its chemical properties and applications.
Uniqueness
7-Benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione is unique due to the presence of both benzyl and hydrazinyl groups, which contribute to its diverse reactivity and potential applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
7-benzyl-8-hydrazinyl-3-methyl-1-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-3-9-21-14(23)12-13(20(2)16(21)24)18-15(19-17)22(12)10-11-7-5-4-6-8-11/h3-8H,1,9-10,17H2,2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLKCQMNOZXDHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N(C(=N2)NN)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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